(4-Nitrobenzyl)hydrazine hydrochloride
Overview
Description
“(4-Nitrobenzyl)hydrazine hydrochloride” is a chemical compound with the molecular formula C7H10ClN3O2 . It is of great interest to the scientific community due to its unique physical and chemical properties .
Synthesis Analysis
The synthesis of “(4-Nitrobenzyl)hydrazine hydrochloride” involves the reaction of p-Nitroaniline with sodium nitrite in concentrated HCl at 0 °C .Molecular Structure Analysis
The molecular structure of “(4-Nitrobenzyl)hydrazine hydrochloride” can be represented by the IUPAC Standard InChI: InChI=1S/C6H7N3O2.ClH/c7-8-5-1-3-6 (4-2-5)9 (10)11;/h1-4,8H,7H2;1H .Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-Nitrobenzyl)hydrazine hydrochloride” include a molecular weight of 189.600 and a melting point of 167-169 °C .Scientific Research Applications
Chemical Reactivities and Molecular Structure
- Condensation Products : The reaction of o-nitrobenzylideneacetylacetone with hydrazine dihydrochloride results in various derivatives, such as 4-(α-methoxy-o-nitrobenzyl)-3,5-dimethylpyrazole hydrochloride. The molecular structure of these products was confirmed by X-ray crystallographic analysis (Kurihara et al., 1975).
Synthetic Applications
- Production of 4-Aminobenzyl Alcohol : 4-Nitrobenzyl alcohol can be reduced to 4-aminobenzyl alcohol using hydrazine hydrate and Pd/C catalyst, demonstrating its utility in synthesizing chemical intermediates (Wei Chang-mei, 2007).
- Synthesis of Aromatic Hydrazone Derivatives : An aromatic hydrazone derivative, (E)-1-(3-nitrobenzylidene)-2-(p-tolyl)hydrazine (E-NBPTH), has been synthesized for anti-corrosive activity studies. This showcases the role of (4-Nitrobenzyl)hydrazine hydrochloride in creating functional materials with specific applications (Chafai et al., 2019).
Medicinal Chemistry and Biological Applications
- Antitumor Activity : Compounds like 1,2-bis(arylsulfonyl)-1-methylhydrazines, synthesized from (4-Nitrobenzyl)hydrazine hydrochloride derivatives, have shown antineoplastic activity against L1210 leukemia in mice (Shyam et al., 1986).
- Fluorescent Probes for Hydrazine Detection : A fluorescent probe was developed using 4-nitrobenzene as a quenching moiety, derived from (4-Nitrobenzyl)hydrazine hydrochloride, for sensitive detection and imaging of hydrazine in living cells (Chen et al., 2017).
Analytical Chemistry
- Reduction Catalysis : The reduction of nitroaromatics to anilines by hydrazine is catalyzed by carbons, indicating the utility of (4-Nitrobenzyl)hydrazine hydrochloride in facilitating important chemical reactions (Larsen et al., 2000).
Safety And Hazards
properties
IUPAC Name |
(4-nitrophenyl)methylhydrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.ClH/c8-9-5-6-1-3-7(4-2-6)10(11)12;/h1-4,9H,5,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLXBTBPWWGVKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNN)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Nitrobenzyl)hydrazine hydrochloride | |
CAS RN |
2044707-11-9 | |
Record name | Hydrazine, [(4-nitrophenyl)methyl]-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2044707-11-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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